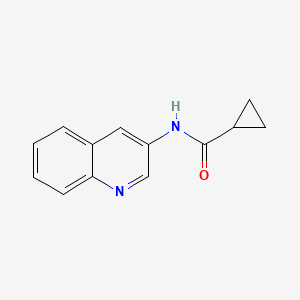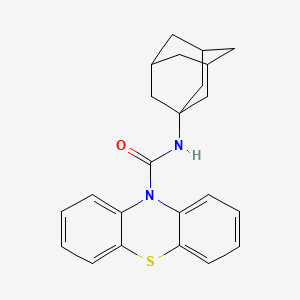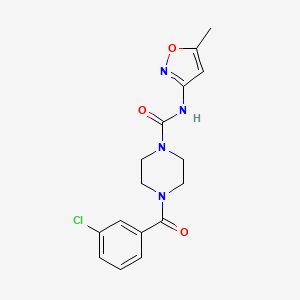![molecular formula C14H14BrNOS B7539809 N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, also known as BTA-1, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the class of thiophene derivatives and has been found to possess a range of biological activities.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide exerts its biological effects by modulating the activity of ion channels and receptors in the brain. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to the GABA-A receptor, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide enhances the inhibitory effects of GABA, which can reduce neuronal excitability and improve cognitive function.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammation. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the development of oxidative stress. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to improve the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide and its effects on ion channels and receptors in the brain. Additionally, further studies are needed to investigate the advantages and limitations of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide for lab experiments and to develop new formulations that improve its bioavailability and effectiveness.
Métodos De Síntesis
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process starting from 5-bromothiophene-2-carboxylic acid. The first step involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-methylphenylmagnesium bromide to form the corresponding ketone. The final step involves the reaction of the ketone with N-methylacetamide to form N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)8-14(17)16-9-12-6-7-13(15)18-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQNSVHTJPSQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)

![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)